1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
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Overview
Description
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H7F3N2 It is a pyrazole derivative characterized by the presence of two methyl groups and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-3-(trifluoromethyl)pyrazole with an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-(trifluoromethyl)pyrazole: A closely related compound with similar structural features.
1,2-Dimethyl-4-(trifluoromethyl)imidazole: Another fluorinated heterocycle with comparable properties.
Uniqueness
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
150187-15-8 |
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Molecular Formula |
C6H8F3N3 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H8F3N3/c1-3-4(10)5(6(7,8)9)11-12(3)2/h10H2,1-2H3 |
InChI Key |
XACBJNVMQFEUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)N |
Origin of Product |
United States |
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